tert-Butyl (2-formylbenzofuran-4-yl)carbamate
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Overview
Description
tert-Butyl (2-formylbenzofuran-4-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a formyl group, and a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-formylbenzofuran-4-yl)carbamate typically involves the reaction of 2-formylbenzofuran with tert-butyl carbamate under specific conditions. One common method includes the use of a base such as cesium carbonate and a solvent like 1,4-dioxane . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-formylbenzofuran-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-carboxybenzofuran-4-yl carbamate.
Reduction: 2-hydroxymethylbenzofuran-4-yl carbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
tert-Butyl (2-formylbenzofuran-4-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carbamates.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (2-formylbenzofuran-4-yl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The benzofuran moiety can also participate in π-π interactions with aromatic residues in proteins, enhancing the binding affinity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective properties for amines.
tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate: A related compound with a thiazole ring instead of a benzofuran.
tert-Butyl (2- (2-bromo-4-chlorophenoxy)ethyl)carbamate: A compound with a phenoxyethyl group.
Uniqueness
tert-Butyl (2-formylbenzofuran-4-yl)carbamate is unique due to the presence of the benzofuran moiety, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C14H15NO4 |
---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
tert-butyl N-(2-formyl-1-benzofuran-4-yl)carbamate |
InChI |
InChI=1S/C14H15NO4/c1-14(2,3)19-13(17)15-11-5-4-6-12-10(11)7-9(8-16)18-12/h4-8H,1-3H3,(H,15,17) |
InChI Key |
QAKNYDINTYUHLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2C=C(OC2=CC=C1)C=O |
Origin of Product |
United States |
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